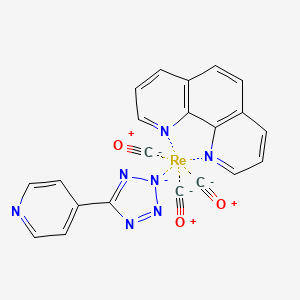
Endoplasmic reticulum dye 1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Endoplasmic reticulum dye 1 is a fluorescent dye used for labeling and imaging the endoplasmic reticulum in live cells. This dye is highly selective and cell-permeant, making it an essential tool for researchers studying the structure and function of the endoplasmic reticulum. The dye is known for its low cytotoxicity and photostability, which allows for both short-term and long-term imaging applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The reaction conditions often include the use of organic solvents, catalysts, and specific temperature controls to ensure high yield and purity .
Industrial Production Methods: Industrial production of endoplasmic reticulum dye 1 follows similar synthetic routes but on a larger scale. This involves the use of automated reactors, continuous flow systems, and stringent quality control measures to produce the dye in bulk quantities. The final product is then purified using techniques such as chromatography and crystallization .
Analyse Chemischer Reaktionen
Types of Reactions: Endoplasmic reticulum dye 1 can undergo various chemical reactions, including:
Oxidation: The dye can be oxidized to form different fluorescent species.
Reduction: Reduction reactions can alter the dye’s fluorescence properties.
Substitution: Functional groups on the dye can be substituted to modify its targeting and binding properties.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenated compounds, nucleophiles.
Major Products: The major products formed from these reactions include modified fluorescent dyes with altered spectral properties and enhanced selectivity for the endoplasmic reticulum .
Wissenschaftliche Forschungsanwendungen
Endoplasmic reticulum dye 1 has a wide range of applications in scientific research:
Chemistry: Used to study the chemical environment and reactions within the endoplasmic reticulum.
Biology: Helps in visualizing the structure and dynamics of the endoplasmic reticulum in live cells.
Medicine: Used in drug discovery and development to understand the role of the endoplasmic reticulum in various diseases.
Industry: Employed in the development of diagnostic tools and imaging technologies
Wirkmechanismus
Endoplasmic reticulum dye 1 exerts its effects by selectively binding to the endoplasmic reticulum membrane. The dye’s molecular structure allows it to integrate into the lipid bilayer, where it fluoresces upon excitation by specific wavelengths of light. This fluorescence enables researchers to visualize the endoplasmic reticulum in live cells. The dye’s selectivity is attributed to its functional groups, which interact with specific proteins and lipids in the endoplasmic reticulum membrane .
Vergleich Mit ähnlichen Verbindungen
ER-Tracker Blue-White DPX: Another selective dye for the endoplasmic reticulum with similar photostability and low cytotoxicity.
BODIPY FL Glibenclamide: A fluorescent dye used for endoplasmic reticulum imaging with different spectral properties.
DiOC6: A conventional endoplasmic reticulum stain that can also label mitochondria at higher concentrations
Uniqueness: Endoplasmic reticulum dye 1 stands out due to its high selectivity, low cytotoxicity, and photostability, making it ideal for long-term imaging studies. Its unique functional groups provide enhanced binding to the endoplasmic reticulum, ensuring precise and reliable imaging results .
Eigenschaften
Molekularformel |
C21H12N7O3Re- |
|---|---|
Molekulargewicht |
596.6 g/mol |
IUPAC-Name |
carbon monoxide;1,10-phenanthroline;rhenium;4-(1,2,4-triaza-3-azanidacyclopenta-1,4-dien-5-yl)pyridine |
InChI |
InChI=1S/C12H8N2.C6H4N5.3CO.Re/c1-3-9-5-6-10-4-2-8-14-12(10)11(9)13-7-1;1-3-7-4-2-5(1)6-8-10-11-9-6;3*1-2;/h1-8H;1-4H;;;;/q;-1;;;; |
InChI-Schlüssel |
GGYCJXCZGIQNIL-UHFFFAOYSA-N |
Kanonische SMILES |
[C-]#[O+].[C-]#[O+].[C-]#[O+].C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.C1=CN=CC=C1C2=N[N-]N=N2.[Re] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


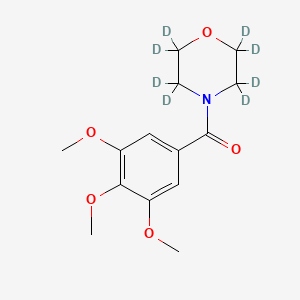
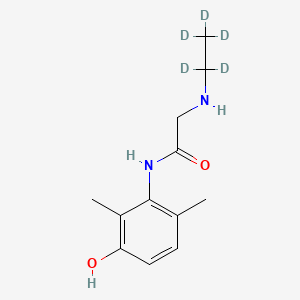
![disodium;(2S,4R)-9-fluoro-5,5-dihydroxy-6-oxa-5-boranuidatricyclo[5.4.0.02,4]undeca-1(7),8,10-triene-8-carboxylate](/img/structure/B12424786.png)
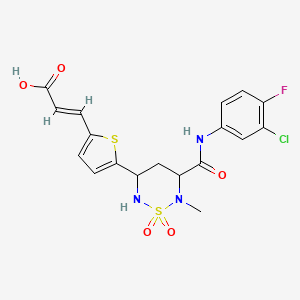
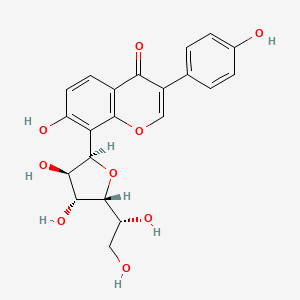
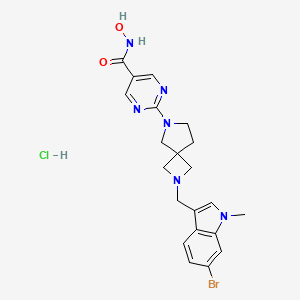
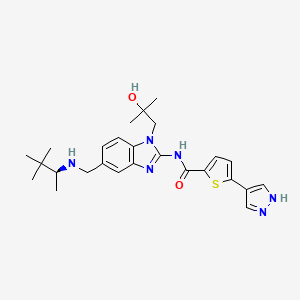
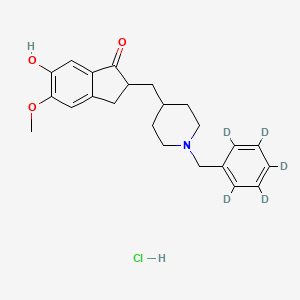
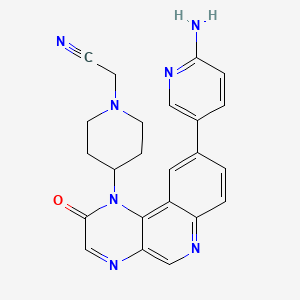

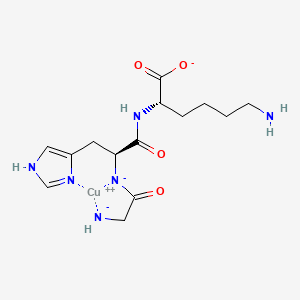
![methyl (1S,12S,13S,15E)-15-ethylidene-3,17-diazapentacyclo[12.3.1.02,10.04,9.012,17]octadeca-2(10),4,6,8-tetraene-13-carboxylate](/img/structure/B12424834.png)
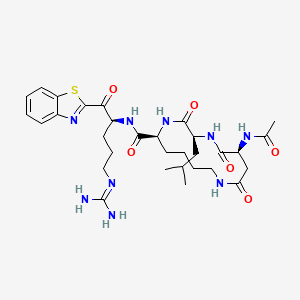
![(R)-N-(2-Methoxy-5-(1-methyl-4-((1-(2-(tetrahydro-2H-pyran-4-yl)ethyl)piperidin-3-yl)methoxy)-1H-pyrazolo[3,4-b]pyridin-6-yl)pyridin-3-yl)methanesulfonamide](/img/structure/B12424838.png)
